molecular formula C9H4BrNO3 B1415617 3-Bromo-2-cyano-6-formylbenzoic acid CAS No. 1805584-63-7

3-Bromo-2-cyano-6-formylbenzoic acid

Cat. No. B1415617
CAS RN: 1805584-63-7
M. Wt: 254.04 g/mol
InChI Key: JVKVJYKNXFWJCT-UHFFFAOYSA-N
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Description

3-Bromo-2-cyano-6-formylbenzoic acid (3-BCFA) is an organic compound belonging to the class of benzoic acid derivatives. It is a colorless solid with a molecular weight of 248.03 g/mol. 3-BCFA has a wide range of applications in various fields, including chemical synthesis, biochemistry, pharmaceuticals, and materials science. The compound is used as a building block in organic synthesis, as a reagent in chemical reactions, and as a starting material for the synthesis of other compounds. It is also used as a catalyst in the production of pharmaceuticals, and as a precursor of other compounds in materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyano-6-formylbenzoic acid is not fully understood. It is believed to interact with enzymes and other proteins in the cell, and to act as a catalyst in the synthesis of other compounds. It is also believed to be involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Studies have shown that it can affect the activity of enzymes and other proteins in the cell, and can also affect the expression of genes. It is also believed to be involved in the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The major advantage of using 3-Bromo-2-cyano-6-formylbenzoic acid in lab experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively inexpensive and has a wide range of applications. The major limitation of using this compound in lab experiments is that it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for research on 3-Bromo-2-cyano-6-formylbenzoic acid. These include further studies on its biochemical and physiological effects, as well as studies on its mechanism of action. Additionally, research could be conducted on the use of this compound in the synthesis of other compounds, and on its potential applications in materials science and pharmaceuticals.

Scientific Research Applications

3-Bromo-2-cyano-6-formylbenzoic acid has been used in a wide range of scientific research applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the study of the mechanism of action of drugs. It has also been used in the synthesis of polymers, and as a reagent in the synthesis of other compounds.

properties

IUPAC Name

3-bromo-2-cyano-6-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-7-2-1-5(4-12)8(9(13)14)6(7)3-11/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKVJYKNXFWJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)C(=O)O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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